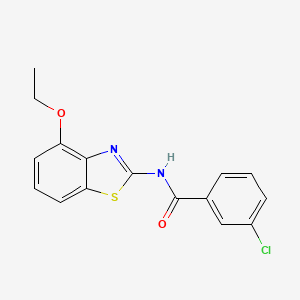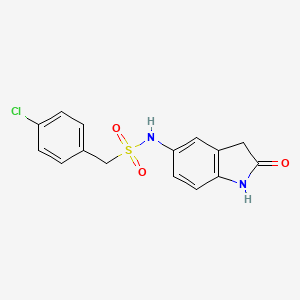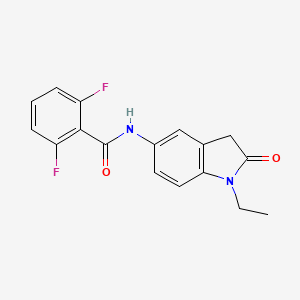![molecular formula C11H15FN2O2S B2794946 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine CAS No. 2000826-03-7](/img/structure/B2794946.png)
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine, also known as DSF or T-5224, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DSF is a pyridine derivative that has a sulfonyl group and a fluorine atom attached to it.
Scientific Research Applications
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB activity by this compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies.
Mechanism of Action
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine inhibits the activity of NF-κB by binding to a specific cysteine residue in the p65 subunit of NF-κB. This binding leads to the formation of a covalent bond between this compound and the cysteine residue, which prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes. This compound has also been shown to induce the degradation of the p65 subunit of NF-κB, leading to a further reduction in NF-κB activity.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. This compound has also been shown to have low toxicity in preclinical studies. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to use in some assays. This compound can also be unstable in some conditions, which can affect its activity.
Future Directions
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has potential therapeutic applications in various diseases, and future research should focus on further exploring its efficacy and safety in clinical trials. This compound has also been shown to have synergistic effects with other anti-cancer agents, and future research should focus on identifying the optimal combination therapies for cancer treatment. This compound has also been shown to have potential applications in neurodegenerative diseases, and future research should focus on exploring its efficacy in animal models of these diseases.
Synthesis Methods
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine can be synthesized by reacting 2-chloro-3-fluoropyridine with 2,2-dimethyl-1-pyrrolidinylsulfonamide in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid with a purity of over 95%. This synthesis method is relatively simple and has been optimized for large-scale production.
Properties
IUPAC Name |
3-(2,2-dimethylpyrrolidin-1-yl)sulfonyl-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-11(2)6-4-8-14(11)17(15,16)9-5-3-7-13-10(9)12/h3,5,7H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNAXQGYUUXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1S(=O)(=O)C2=C(N=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794873.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)



